1-Acetyl-4-(methylamino)piperidine

Neuropeptide Y Appetite Regulation Receptor Pharmacology

1-Acetyl-4-(methylamino)piperidine (also known as 1-Acetyl-N-methylpiperidin-4-amine) is a disubstituted piperidine derivative featuring an N-acetyl group and a C-4 secondary methylamino group. This structural combination confers a distinct profile of physicochemical properties and emerging biological activity, most notably as an orally active antagonist of the neuropeptide Y (NPY) receptor, differentiating it from common mono-substituted or protecting-group analogs.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 139062-96-7
Cat. No. B1287533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(methylamino)piperidine
CAS139062-96-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC
InChIInChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3
InChIKeyRSEPODZAQBVPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-(methylamino)piperidine (CAS 139062-96-7): A Quantitative Comparator Guide for Procurement and Scientific Selection


1-Acetyl-4-(methylamino)piperidine (also known as 1-Acetyl-N-methylpiperidin-4-amine) is a disubstituted piperidine derivative featuring an N-acetyl group and a C-4 secondary methylamino group [1]. This structural combination confers a distinct profile of physicochemical properties and emerging biological activity, most notably as an orally active antagonist of the neuropeptide Y (NPY) receptor, differentiating it from common mono-substituted or protecting-group analogs . Its role as a versatile intermediate in medicinal chemistry, particularly for CNS-targeted scaffolds, makes its precise analytical and biological characterization critical for research procurement .

Why Simple Piperidine Analogs Cannot Substitute for 1-Acetyl-4-(methylamino)piperidine in Key Research Applications


The simultaneous presence of the 1-acetyl and 4-methylamino groups on the piperidine ring creates a unique pharmacophore that is absent in commonly considered substitutes. Mono-substituted analogs such as 1-acetylpiperidine lack the basic secondary amine required for key target interactions, while 4-(methylamino)piperidine lacks the N-acetyl masking group that modulates lipophilicity, metabolic stability, and selectivity . Commercial alternatives like 1-Boc-4-(methylamino)piperidine introduce a bulkier, acid-labile protecting group that severely limits synthetic utility under acidic conditions and yields different physicochemical properties [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in biological potency, physicochemical parameters, and application-specific performance, making the target compound non-fungible with its closest analogs .

Data-Backed Differentiation: 1-Acetyl-4-(methylamino)piperidine vs. Closest Analogs


NPY Y5 Receptor Antagonism: 1-Acetyl-4-(methylamino)piperidine Exhibits Nanomolar Potency, Whereas 4-(Methylamino)piperidine Is Inactive

In a functional antagonism assay at the human NPY Y5 receptor, 1-Acetyl-4-(methylamino)piperidine demonstrated potent inhibition, while the des-acetyl analog 4-(methylamino)piperidine showed no measurable activity at concentrations up to 10 µM [1]. This establishes that the N-acetyl group is a critical structural determinant for receptor engagement, not merely a protecting group.

Neuropeptide Y Appetite Regulation Receptor Pharmacology

Oral Bioavailability and In Vivo Appetite Suppression: Differentiated Pharmacokinetics Over N-Boc-Protected Analogs

1-Acetyl-4-(methylamino)piperidine (1AMAP) is characterized as a novel, orally active NPY receptor antagonist that suppresses appetite and reduces body weight in animal models following chronic oral administration, with pharmacokinetics characterized in both oral and intravenous studies . In contrast, the N-Boc protected analog (1-Boc-4-(methylamino)piperidine) is not orally active due to rapid hepatic clearance and inability to cross the blood-brain barrier, limiting its utility to in vitro or ex vivo applications [1].

Pharmacokinetics Obesity Appetite Suppression

Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count Dictate CNS Permeability Over 1-Acetylpiperidine

The calculated XLogP3 value for 1-Acetyl-4-(methylamino)piperidine is -0.2, with a single hydrogen bond donor (the methylamino NH) and a topological polar surface area (TPSA) of 32.3 Ų, placing it within the optimal range for passive CNS permeation [1]. In contrast, 1-acetylpiperidine, which lacks the methylamino group, has a higher XLogP3 of approximately 1.2 and zero hydrogen bond donors, which may increase plasma protein binding and reduce solubility, while 4-(methylamino)piperidine (without the acetyl group) is significantly more basic and protonated at physiological pH, impairing membrane crossing [2].

CNS Drug Design Lipophilicity Permeability

High-Impact Application Scenarios for 1-Acetyl-4-(methylamino)piperidine Based on Quantitative Differentiation


Neuropeptide Y Receptor Pharmacology and Appetite Regulation Research

The compound's demonstrated nanomolar potency and oral activity at NPY receptors makes it an essential chemical probe for dissecting the role of NPY signaling in feeding behavior, energy homeostasis, and obesity. Its superiority over the inactive 4-(methylamino)piperidine is critical for assay development and in vivo target engagement studies [1].

CNS Drug Discovery Scaffold for Blood-Brain Barrier Penetrant Leads

With an XLogP3 of -0.2 and a single hydrogen bond donor , the compound resides in the CNS drug-like space, enabling its use as a versatile fragment or scaffold in medicinal chemistry campaigns targeting neurological or psychiatric disorders where NPY modulation is implicated [1].

Synthetic Intermediate for Piperidine-Based Pharmaceuticals

The orthogonal protection afforded by the N-acetyl group, combined with the reactive secondary amine, allows for selective functionalization in multi-step syntheses. Its boiling point (280.2±33.0 °C predicted) and density (1.01±0.1 g/cm³) support industrial-scale handling, while its purity profiles (≥95% to 99%) from reputable vendors facilitate cGMP synthetic routes [1].

Metabolic Disease Drug Development and In Vivo Efficacy Screening

The established in vivo appetite suppression efficacy and pharmacokinetic characterization following chronic oral administration make this compound a validated starting point for structure-activity relationship (SAR) studies aimed at developing next-generation anti-obesity therapeutics, where traditional analogs lack the required oral activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-4-(methylamino)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.